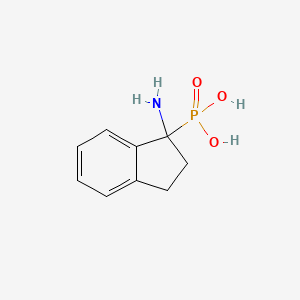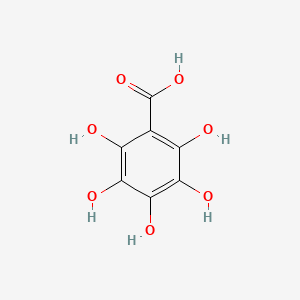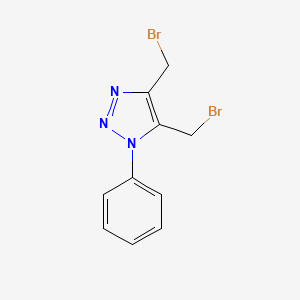
1H-1,2,3-Triazole, 4,5-bis(bromomethyl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,3-Triazole, 4,5-bis(bromomethyl)-1-phenyl- is a compound belonging to the class of 1,2,3-triazoles, which are nitrogen-rich heterocyclic compounds These compounds are known for their stability and versatility in various chemical reactions
Preparation Methods
. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing 1,2,3-triazoles. The specific synthetic route for this compound involves the use of phenyl azide and propargyl bromide as starting materials, followed by bromination to introduce the bromomethyl groups .
Chemical Reactions Analysis
1H-1,2,3-Triazole, 4,5-bis(bromomethyl)-1-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cycloaddition Reactions: The triazole ring can undergo further cycloaddition reactions with other azides or alkynes, expanding its chemical diversity.
Common reagents used in these reactions include copper(I) catalysts for cycloaddition, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1H-1,2,3-Triazole, 4,5-bis(bromomethyl)-1-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1H-1,2,3-Triazole, 4,5-bis(bromomethyl)-1-phenyl- exerts its effects involves the formation of stable triazole rings through cycloaddition reactions. These rings can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and other non-covalent interactions . The bromomethyl groups can also participate in covalent bonding with nucleophilic sites on target molecules, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar compounds to 1H-1,2,3-Triazole, 4,5-bis(bromomethyl)-1-phenyl- include other 1,2,3-triazole derivatives, such as:
1H-1,2,3-Triazole, 4,5-dicyano-1-phenyl-: This compound has cyano groups instead of bromomethyl groups, which affects its reactivity and applications.
1H-1,2,3-Triazole, 4,5-dimethyl-1-phenyl-:
The uniqueness of 1H-1,2,3-Triazole, 4,5-bis(bromomethyl)-1-phenyl- lies in its bromomethyl groups, which provide additional sites for chemical modification and enhance its reactivity in various applications.
Properties
CAS No. |
143850-00-4 |
|---|---|
Molecular Formula |
C10H9Br2N3 |
Molecular Weight |
331.01 g/mol |
IUPAC Name |
4,5-bis(bromomethyl)-1-phenyltriazole |
InChI |
InChI=1S/C10H9Br2N3/c11-6-9-10(7-12)15(14-13-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
YKFFBISKGMUZET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[3-Chloro-4-(propan-2-yl)phenyl]ethyl}-1,4-dimethylbenzene](/img/structure/B12543422.png)
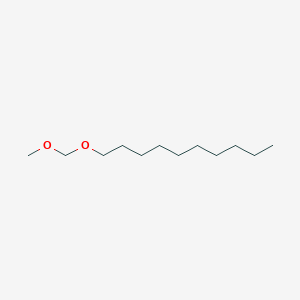
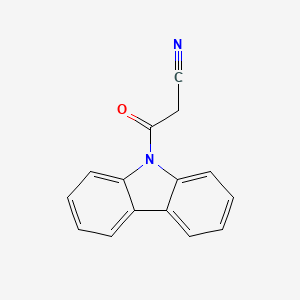
![6-[2-(6-Ethyl-2-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazol-7-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12543449.png)
![2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine](/img/structure/B12543450.png)
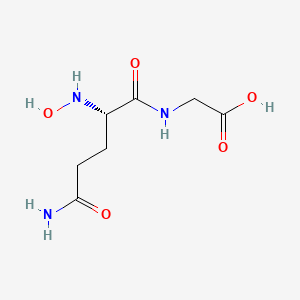
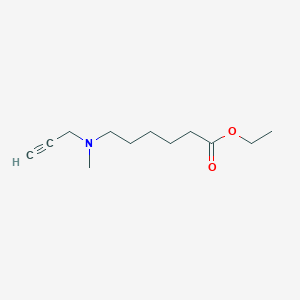
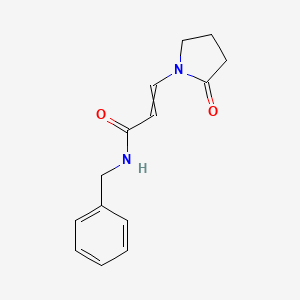
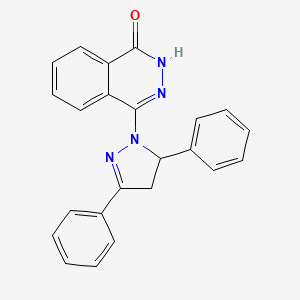
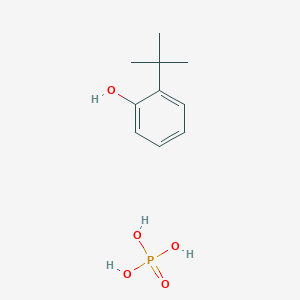

![N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide](/img/structure/B12543487.png)
